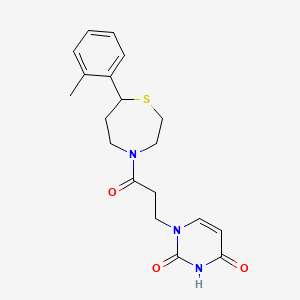

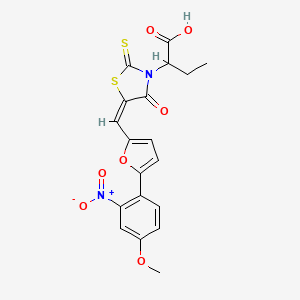

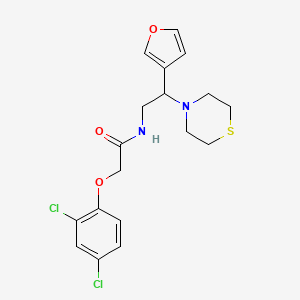

(Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C23H15N5O5 and its molecular weight is 441.403. The purity is usually 95%.

BenchChem offers high-quality (Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioreductive Drug Development

- Reductive Chemistry of Hypoxia-Selective Cytotoxins : This compound shows potential as a hypoxia-selective cytotoxin. The selective toxicity for hypoxic cells is due to the enzymatic reduction of nitro groups to amines or hydroxylamines, which is oxygen-inhibited. The reduction chemistry of this compound facilitates further investigations into the toxic products generated both by hypoxic tumor cells and by ADEPT enzymes (Palmer et al., 1995).

Organic Synthesis

- Synthesis of 2-(2-Acylvinyl)indoles : The oxidative rearrangement of 2-(2-aminobenzyl)furans, including compounds related to (Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide, results in the formation of 2-(2-acylvinyl)indoles. This process is valuable in the synthesis of complex organic molecules, including antimalarial bisindole alkaloids (Makarov et al., 2016).

Pro-Drug Development

- Bioreductively Activated Pro-drug Systems : The nitrofuranylmethyl derivatives of anticancer drugs, related to the compound , show potential as pro-drugs. These compounds can release therapeutic drugs selectively in hypoxic solid tumors (Berry et al., 1997).

Antimicrobial Applications

- Nitrofuran Antibiotics : While not directly related to the specific compound, research on nitrofuran antibiotics, which share a similar structural motif, indicates their historical use in treating bacterial diseases in livestock. Their prohibition in the EU due to carcinogenic concerns provides context for the regulation and safety assessment of related compounds (Vass et al., 2018).

Cyclization Reactions

- Oxidative Cyclization of Nitrobenzo[b]furans : Research involving the synthesis of 3-alkyl-2-nitrobenzo[b]furans from related intermediates, through hypervalent iodine-induced oxidative cyclization, highlights the synthetic utility of furan derivatives in creating complex molecular structures (Lu et al., 2012).

Antitumor Agents

- Synthesis of 5-Arylidene-2(5H)-furanone Derivatives : The study of 5-arylidene-2(5H)-furanone derivatives, which are structurally related, reveals their potential as cytotoxic agents against various cancer cell lines (Bang et al., 2004).

Metabolic Studies

- Metabolism of Furazolidone : Investigation into the metabolism of furazolidone, a structurally related nitrofuran, offers insights into how similar compounds might be metabolically processed and their potential biological effects (Tatsumi et al., 1981).

Drug Delivery Systems

- Formulation Development of Bioactive Nitroaromatic Compounds : Studies on the formulation of bioactive nitroaromatic compounds, similar to the compound , explore the challenges in drug delivery systems, stability, and efficacy (Sena et al., 2017).

properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]isoindol-1-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N5O5/c24-12-19(23(30)25-13-16-7-4-10-33-16)20-17-8-1-2-9-18(17)21(26-20)27-22(29)14-5-3-6-15(11-14)28(31)32/h1-11H,13H2,(H,25,30)(H,26,27,29)/b20-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVSPBPIQHESLA-VXPUYCOJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C#N)C(=O)NCC3=CC=CO3)N=C2NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C(\C#N)/C(=O)NCC3=CC=CO3)/N=C2NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2978309.png)

![N-(5-methyl-3-isoxazolyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydro-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B2978313.png)

![5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2978314.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2978319.png)

![(1S,7S,8R)-2-Azabicyclo[5.1.0]octan-8-amine](/img/structure/B2978324.png)